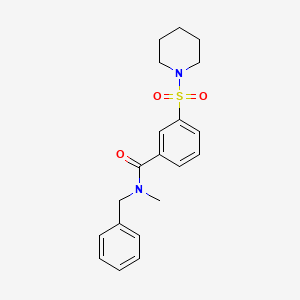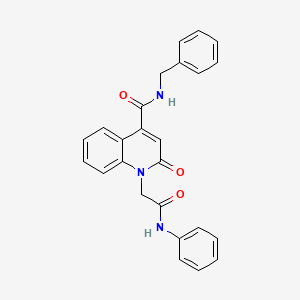
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-204352, is a small molecule inhibitor that has been investigated for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of CCR2 by binding to a specific site on the protein. This prevents the protein from interacting with its natural ligands, which are chemokines that attract inflammatory cells to sites of tissue damage. By blocking this recruitment of inflammatory cells, N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory effects in various animal models of disease. It has been shown to reduce inflammation and tissue damage in models of rheumatoid arthritis, multiple sclerosis, and atherosclerosis. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments is that it has been well-characterized in terms of its mechanism of action and biochemical effects. This makes it a useful tool for investigating the role of CCR2 in various disease models. One limitation of using this compound is that it may not be specific to CCR2 and may also interact with other proteins.
Zukünftige Richtungen
There are several future directions for the investigation of N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide. One direction is to further investigate its potential therapeutic applications in human diseases. Clinical trials are currently underway to evaluate its safety and efficacy in rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a tool for investigating the role of CCR2 in other disease models. Finally, there is a need to investigate the potential side effects of this compound and to develop more specific inhibitors of CCR2.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide involves several steps. The starting material is 3-bromo-N-methylbenzamide, which is reacted with sodium hydride and benzyl bromide to form N-benzyl-3-bromo-N-methylbenzamide. This intermediate is then reacted with piperidine and sodium sulfonate to give N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a protein called CCR2, which is involved in the recruitment of inflammatory cells to sites of tissue damage. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(16-17-9-4-2-5-10-17)20(23)18-11-8-12-19(15-18)26(24,25)22-13-6-3-7-14-22/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAGJMFUYIXSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)

![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)


![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)

![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
